An In-depth Technical Guide to 2-bromo-N-(2,5-dimethylphenyl)acetamide
An In-depth Technical Guide to 2-bromo-N-(2,5-dimethylphenyl)acetamide
CAS Number: 349120-88-3
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(2,5-dimethylphenyl)acetamide, a key building block in synthetic organic and medicinal chemistry. With the CAS number 349120-88-3, this α-bromoacetamide derivative is a versatile intermediate for introducing the N-(2,5-dimethylphenyl)acetamido moiety into a variety of molecular scaffolds.[1][2] This document details the compound's synthesis, physicochemical properties, and characteristic reactivity, with a particular focus on its utility in the development of novel therapeutic agents. Experimental protocols, safety considerations, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in their work.
Introduction and Strategic Importance
2-bromo-N-(2,5-dimethylphenyl)acetamide belongs to the class of α-haloamides, which are renowned for their utility as alkylating agents in organic synthesis. The strategic importance of this particular derivative lies in the presence of the 2,5-dimethylphenyl group, a structural motif found in a range of biologically active molecules. The inherent reactivity of the α-bromo group allows for facile nucleophilic substitution, making it a valuable precursor for the synthesis of more complex molecules, particularly in the construction of heterocyclic systems and other core structures in medicinal chemistry. The acetamide linkage also offers a site for potential biological interactions, influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in research and development. The following tables summarize the key physicochemical and spectroscopic data for 2-bromo-N-(2,5-dimethylphenyl)acetamide.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 349120-88-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrNO | [2] |
| Molecular Weight | 242.11 g/mol | [2][3] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Melting Point | Not explicitly available in search results. | |
| Boiling Point | Not explicitly available in search results. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. | Inferred from general amide properties |
Table 2: Spectroscopic Data Summary
| Technique | Key Features | Source |
| ¹H NMR | Signals corresponding to the aromatic protons of the dimethylphenyl ring, the methylene protons adjacent to the bromine, and the amide proton are expected. The chemical shifts will be influenced by the substituents. | Inferred from related structures |
| ¹³C NMR | Resonances for the aromatic carbons, the two methyl carbons, the carbonyl carbon, and the α-carbon bearing the bromine are anticipated. | Inferred from related structures |
| Infrared (IR) | Characteristic peaks for N-H stretching, C=O (amide I) stretching, and C-N stretching are expected. | Inferred from general amide spectra |
| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom, would be observed. | Inferred from related structures |
Note: While commercial suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS, specific data was not publicly available in the conducted searches.[3]
Synthesis of 2-bromo-N-(2,5-dimethylphenyl)acetamide: A Protocol Grounded in Mechanistic Understanding
The synthesis of 2-bromo-N-(2,5-dimethylphenyl)acetamide is typically achieved through the N-acylation of 2,5-dimethylaniline with a bromoacetylating agent, most commonly bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. The steric hindrance from the ortho-methyl group on the aniline can influence the reaction rate but does not prevent the reaction. The initial attack forms a tetrahedral intermediate, which then collapses, expelling the halide ion as a leaving group and forming the stable amide bond. A base is often included to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Caption: General mechanism for the synthesis of 2-bromo-N-(2,5-dimethylphenyl)acetamide.
Self-Validating Experimental Protocol
This protocol is based on established methods for the synthesis of N-aryl-2-bromoacetamides and is designed to be self-validating through in-process checks.
Materials:
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2,5-Dimethylaniline
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Bromoacetyl bromide (or bromoacetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or 1,4-dioxane)
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Base (e.g., Pyridine, Triethylamine, or Potassium Carbonate)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
-
Solvent for recrystallization (e.g., Ethanol or Ethyl acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dimethylaniline (1.0 equivalent) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add the base (1.1 equivalents) to the stirred solution.
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Acylation: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in the anhydrous solvent to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. The formation of a precipitate (the hydrobromide salt of the base) is expected.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. This ensures the reaction has gone to completion, a critical step for maximizing yield and simplifying purification.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid), water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Validation: The crude product should be purified by recrystallization from a suitable solvent system. The purity of the final product should be validated by measuring its melting point (if available) and by spectroscopic methods (NMR, IR). The absence of the starting aniline in the final product's spectrum validates the effectiveness of the purification.
Reactivity and Mechanistic Considerations
The reactivity of 2-bromo-N-(2,5-dimethylphenyl)acetamide is dominated by the electrophilic nature of the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group and the good leaving group ability of the bromide ion.
Nucleophilic Substitution (Sₙ2) Reactions
The primary mode of reactivity for this compound is the Sₙ2 reaction. A wide range of nucleophiles, including amines, thiols, and carboxylates, can displace the bromide ion. This reaction is a cornerstone of its utility in building more complex molecules. The reaction proceeds via a backside attack on the α-carbon, leading to an inversion of stereochemistry if the carbon were chiral.
Caption: General Sₙ2 mechanism for the reaction of 2-bromo-N-(2,5-dimethylphenyl)acetamide.
Applications in Drug Discovery and Development
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Synthesis of Heterocycles: α-Bromoacetamides are key precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are privileged structures in medicinal chemistry.
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Linker Chemistry: The reactive handle provided by the α-bromo group allows for the conjugation of the N-(2,5-dimethylphenyl)acetamide moiety to other molecules of interest, for example, in the development of PROTACs or antibody-drug conjugates.
-
Fragment-Based Drug Discovery: This compound can serve as a starting point in fragment-based screening campaigns, where the N-(2,5-dimethylphenyl)acetamide fragment can be elaborated upon to develop more potent and selective ligands.
Safety and Handling
As with all α-haloamides, 2-bromo-N-(2,5-dimethylphenyl)acetamide should be handled with care in a well-ventilated fume hood.[6] These compounds are generally considered to be irritants and lachrymators.
General Safety Precautions: [6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] In case of contact, rinse the affected area with copious amounts of water.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Note: A specific Material Safety Data Sheet (MSDS) for 2-bromo-N-(2,5-dimethylphenyl)acetamide should be consulted before use.
Conclusion
2-bromo-N-(2,5-dimethylphenyl)acetamide is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis, coupled with the predictable and efficient reactivity of the α-bromo group, makes it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.
References
-
Organic Syntheses Procedure. Acetamide, N-bromo. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]
- Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide.
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
-
ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]
-
ResearchGate. Preparation of N‐aryl‐2‐bromoacetamides. [Link]
-
PubChem. 2-Bromoacetamide. [Link]
-
PubChem. N-(2,5-Dimethylphenyl)acetamide. [Link]
-
Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]
-
RJPT. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 349120-88-3 CAS MSDS (2-BROMO-N-(2,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 349120-88-3|2-Bromo-N-(2,5-dimethylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. archivepp.com [archivepp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
